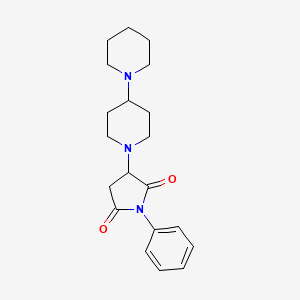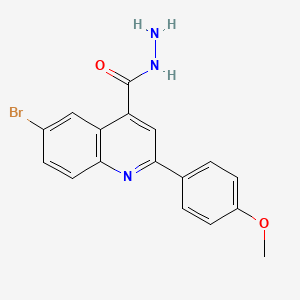![molecular formula C22H26ClNO3 B6077844 (4-chloro-2-methylphenyl){1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6077844.png)
(4-chloro-2-methylphenyl){1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chloro-2-methylphenyl){1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone, commonly known as JWH-250, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in 1999 by John W. Huffman, who was studying the effects of cannabinoids on the human body. JWH-250 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes.
Mecanismo De Acción
JWH-250 acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain and nervous system. Activation of the CB1 receptor by JWH-250 leads to the release of neurotransmitters, including dopamine, serotonin, and norepinephrine. This results in a variety of physiological effects, including pain relief, appetite stimulation, and mood elevation.
Biochemical and Physiological Effects:
JWH-250 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation, increase appetite, and elevate mood. JWH-250 has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using JWH-250 in lab experiments is its potency and selectivity for the CB1 receptor. This allows for more precise and targeted studies of the endocannabinoid system. However, one limitation of using JWH-250 is its potential for abuse and addiction, which may make it difficult to study in human subjects.
Direcciones Futuras
There are several future directions for research involving JWH-250. One area of interest is the potential use of JWH-250 in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Another area of interest is the development of more selective and potent agonists of the CB1 receptor, which may have fewer side effects and greater therapeutic potential. Finally, there is a need for more research on the long-term effects of JWH-250 on the brain and nervous system, particularly in light of its potential for abuse and addiction.
Métodos De Síntesis
The synthesis of JWH-250 involves several steps, including the reaction of 2,6-dimethylphenol with thionyl chloride to form 2,6-dichloro-4-methylphenol. The resulting compound is then reacted with piperidine and benzyl bromide to form the benzylpiperidine intermediate. The final step involves the reaction of the benzylpiperidine intermediate with 4-chloro-2-methylbenzoyl chloride to form JWH-250.
Aplicaciones Científicas De Investigación
JWH-250 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been used to study the effects of cannabinoids on pain, inflammation, appetite, and mood. JWH-250 has also been used to study the effects of cannabinoids on the brain and nervous system.
Propiedades
IUPAC Name |
(4-chloro-2-methylphenyl)-[1-[[3-(2-hydroxyethoxy)phenyl]methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO3/c1-16-12-19(23)7-8-21(16)22(26)18-5-3-9-24(15-18)14-17-4-2-6-20(13-17)27-11-10-25/h2,4,6-8,12-13,18,25H,3,5,9-11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNPKIHIVHVPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-methylphenyl){1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(1H-imidazol-1-yl)propyl][(3-methyl-2-thienyl)methyl]amine dihydrochloride](/img/structure/B6077764.png)

![2-[4-(1-benzyl-4-piperidinyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6077802.png)
![{4-[3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-5-mercapto-4H-1,2,4-triazol-4-yl]phenyl}acetic acid](/img/structure/B6077803.png)

![4-(4-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B6077812.png)
![11-(2-furyl)-N-(2-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6077815.png)
![3-[2-(4-fluoro-3-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol](/img/structure/B6077817.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(5-fluoro-2-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6077819.png)
![{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B6077821.png)
![N-[4-hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B6077826.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6077841.png)
![1'-[(2E)-4-methyl-2-pentenoyl]-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6077848.png)
![2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B6077858.png)